N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide
Description
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide is a synthetic organic compound featuring a cyclopentanecarboxamide core linked to a phenyl group substituted with a 1,1-dioxidoisothiazolidin-2-yl moiety. Key structural attributes include:
- Cyclopentane ring: Contributes to conformational rigidity and lipophilicity.
- 1,1-Dioxidoisothiazolidine: A sulfone-containing heterocycle, imparting strong electron-withdrawing effects and metabolic stability compared to non-oxidized sulfur analogs.
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]cyclopentanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c18-15(12-4-1-2-5-12)16-13-6-8-14(9-7-13)17-10-3-11-21(17,19)20/h6-9,12H,1-5,10-11H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWGLBVALDVATSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)cyclopentanecarboxamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a cyclopentanecarboxamide moiety linked to a 1,1-dioxidoisothiazolidine ring, which is believed to contribute to its biological properties.
Research indicates that the biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of the dioxidoisothiazolidin moiety suggests potential antioxidant properties, which can mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation.
- Antimicrobial Properties : Some derivatives of isothiazolidin compounds have demonstrated antimicrobial activity against various pathogens.
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological effects of this compound:
-
In Vitro Antioxidant Study :
- A study conducted on human fibroblast cells showed that treatment with this compound significantly reduced reactive oxygen species (ROS) levels compared to untreated controls. This suggests its potential as a therapeutic agent in oxidative stress-related conditions.
-
Anti-inflammatory Research :
- In an animal model of inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and prostaglandin E2 (PGE2), indicating its efficacy in reducing inflammation.
-
Antimicrobial Activity :
- Laboratory tests demonstrated that the compound exhibited significant antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL.
-
Cytotoxicity Assessment :
- In a study involving various cancer cell lines (e.g., HeLa and MCF-7), this compound showed dose-dependent cytotoxic effects, leading to increased apoptosis rates.
Comparison with Similar Compounds
N-(4-Methoxyphenyl)-1-phenylcyclopentanecarboxamide
Key Differences :
- Substituent on phenyl ring : Methoxy (-OCH₃) vs. 1,1-dioxidoisothiazolidin-2-yl.
- Electronic effects : Methoxy is electron-donating, while the sulfone group is electron-withdrawing.
- Solubility : The sulfone group increases polarity, likely enhancing aqueous solubility compared to the methoxy analog.
Structural Implications :
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-[4-(methylsulfanyl)phenyl]acetamide
Key Differences :
- Core structure : Pyrazole ring vs. cyclopentane.
- Sulfur oxidation state : Methylsulfanyl (-S-CH₃) vs. sulfone (-SO₂-).
- Hydrogen bonding : The target compound’s carboxamide and sulfone groups offer multiple hydrogen-bonding sites, whereas the methylsulfanyl group in the pyrazole analog is less polar.
Research Findings :
- Crystal structure analysis of the pyrazole analog () revealed intramolecular C–H⋯O hydrogen bonds stabilizing an S(6) ring motif. Similar interactions may occur in the target compound, influencing crystal packing and solubility .
- The sulfone group’s higher oxidation state likely enhances metabolic stability compared to sulfide-containing analogs, reducing susceptibility to cytochrome P450-mediated degradation .
Penicillin Derivatives (e.g., Benzathine Benzylpenicillin)
Key Differences :
- Heterocyclic system : Beta-lactam/thiazolidine vs. isothiazolidine dioxide.
- Biological activity : Penicillins target bacterial cell wall synthesis, while the target compound’s activity (if any) is undefined.
Structural Insights :
- The isothiazolidine dioxide lacks the beta-lactam ring critical for penicillin’s antibacterial mechanism.
Data Table: Structural and Physicochemical Comparison
Research Findings and Implications
- Metabolic Stability : Sulfones are less prone to oxidative metabolism than sulfides, suggesting longer half-life in vivo compared to analogs like the methylsulfanyl-containing pyrazole compound .
- Crystallography : Structural studies using SHELX software () could elucidate conformational preferences, aiding in drug design optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
